molecular formula C22H19F4N3O3 B2669155 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034583-35-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2669155
CAS RN: 2034583-35-0
M. Wt: 449.406
InChI Key: XPRHIRNBCIORLD-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H19F4N3O3 and its molecular weight is 449.406. The purity is usually 95%.
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Scientific Research Applications

Structural and Physicochemical Analysis

  • Synthesis and Structural Characterization : The synthesis and structural exploration of similar heterocyclic compounds have been extensively studied. For instance, a study by Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds.

  • Density Functional Theory (DFT) Studies : DFT studies are crucial for understanding the electronic properties and molecular interactions of heterocyclic compounds. Huang et al. (2021) and Huang et al. (2021) conducted DFT studies on boric acid ester intermediates, providing insights into the molecular structures and physicochemical properties of similar compounds.

  • Molecular Interaction Analysis : The analysis of non-covalent interactions in crystal packing provides valuable information on the stability and properties of heterocyclic compounds. Sharma et al. (2019) investigated the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives.

Therapeutic and Biological Potential

  • Antipsychotic and Procognitive Activities : Research by Liu et al. (2008) on ADX47273, a compound structurally similar to the one , showed its potential as a novel approach for the treatment of schizophrenia and its procognitive activities.

  • Analgesic Properties : Studies on compounds like F 13640, which are structurally related to the compound , have demonstrated significant analgesic effects. For instance, Deseure et al. (2002) and Colpaert et al. (2004) reported on the use of these agonists in treating neuropathic pain.

  • Anticancer Potential : Naik et al. (2022) synthesized and evaluated derivatives of compounds structurally similar to the one for anti-cancer activities, demonstrating the potential of such compounds in cancer treatment.

  • Antimicrobial Activity : Kumar et al. (2012) synthesized and tested pyrazoline derivatives for antimicrobial activity, suggesting possible applications in combating microbial infections.

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F4N3O3/c23-18-6-2-1-5-17(18)20-27-19(32-28-20)12-14-4-3-11-29(13-14)21(30)15-7-9-16(10-8-15)31-22(24,25)26/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRHIRNBCIORLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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